molecular formula C17H17NO4S3 B2549429 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate CAS No. 331460-86-7

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2549429
CAS No.: 331460-86-7
M. Wt: 395.51
InChI Key: XOQKHGIQUWQHER-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure that includes a dithiolan ring and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with 4-(acetylamino)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: A simpler compound with a similar dithiolan ring structure.

    1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.

    4-(1,3-Dithiolan-2-yl)phenol: A precursor in the synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate.

Uniqueness

This compound is unique due to the combination of its dithiolan ring and benzenesulfonate group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-12(19)18-14-4-8-16(9-5-14)25(20,21)22-15-6-2-13(3-7-15)17-23-10-11-24-17/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQKHGIQUWQHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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